Dentonin acetate
Description
Dentonin acetate (CAS: 400090-20-2 Free base) is a synthetic peptide fragment derived from matrix extracellular phosphoglycoprotein (MEPE), a regulator of bone mineralization and phosphate homeostasis. It enhances osteogenesis by promoting the survival and proliferation of immature adherent cells, such as dental pulp stem cells (DPSCs), and stimulates integrin activity, a critical pathway in cell adhesion and tissue repair . Its primary applications include research in bone metabolism, dental pulp regeneration, and osteoarthritis (OA) therapeutics .
Properties
Molecular Formula |
C109H164N30O44 |
|---|---|
Molecular Weight |
2598.6 g/mol |
IUPAC Name |
acetic acid;(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C107H160N30O42.C2H4O2/c1-6-51(4)86(135-99(171)67(43-83(155)156)128-96(168)63(39-75(111)143)127-97(169)65(41-81(151)152)121-78(146)46-116-87(159)55(23-15-33-115-107(113)114)122-92(164)58(28-31-79(147)148)124-91(163)57(26-29-73(109)141)125-93(165)60(36-50(2)3)126-98(170)66(42-82(153)154)131-102(174)85(112)52(5)140)103(175)134-70(49-139)105(177)137-35-17-25-72(137)101(173)130-62(38-54-20-11-8-12-21-54)95(167)133-69(48-138)89(161)118-47-77(145)120-64(40-80(149)150)88(160)117-45-76(144)119-59(27-30-74(110)142)104(176)136-34-16-24-71(136)100(172)129-61(37-53-18-9-7-10-19-53)94(166)123-56(22-13-14-32-108)90(162)132-68(106(178)179)44-84(157)158;1-2(3)4/h7-12,18-21,50-52,55-72,85-86,138-140H,6,13-17,22-49,108,112H2,1-5H3,(H2,109,141)(H2,110,142)(H2,111,143)(H,116,159)(H,117,160)(H,118,161)(H,119,144)(H,120,145)(H,121,146)(H,122,164)(H,123,166)(H,124,163)(H,125,165)(H,126,170)(H,127,169)(H,128,168)(H,129,172)(H,130,173)(H,131,174)(H,132,162)(H,133,167)(H,134,175)(H,135,171)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,178,179)(H4,113,114,115);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69-,70-,71-,72-,85-,86-;/m0./s1 |
InChI Key |
CVWMFQSUXGRLLV-ADSXSVHESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Dentonin acetate is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods involve large-scale peptide synthesis using automated synthesizers, which ensure high purity and yield .
Chemical Reactions Analysis
Dentonin acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Dentonin acetate has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new peptide-based materials.
Biology: It promotes the proliferation of dental pulp stem cells, making it valuable in studies related to dental tissue regeneration.
Medicine: It is used in the development of new treatments for osteoarthritis and other degenerative diseases.
Mechanism of Action
Dentonin acetate exerts its effects by promoting the proliferation of dental pulp stem cells. The molecular targets and pathways involved include the integrin family of receptors, which mediate cell adhesion and signaling. The peptide binds to these receptors, activating downstream signaling pathways that promote cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Dentonin acetate with structurally or functionally related compounds, emphasizing differences in mechanisms, applications, and research significance.
3'-Sialyllactose Sodium
| Property | This compound | 3'-Sialyllactose Sodium |
|---|---|---|
| Structure | Synthetic peptide (MEPE-derived) | Oligosaccharide (sialylated lactose) |
| Primary Function | Osteogenesis, integrin stimulation | Prebiotic, anti-inflammatory |
| Applications | Bone/dental repair, OA research | Gut microbiome modulation, arthritis |
| Key Mechanism | Integrin-mediated cell adhesion | Immune homeostasis via TLR4 modulation |
| Research Focus | Bone metabolism, stem cell proliferation | Neuroinflammation, microbial interactions |
Contrast : While both compounds exhibit anti-inflammatory properties, this compound directly targets bone and dental tissue regeneration via integrin pathways, whereas 3'-Sialyllactose sodium modulates systemic immune responses .
Sodium Acetate
| Property | This compound | Sodium Acetate |
|---|---|---|
| Structure | Peptide-acetate complex | Simple sodium salt (CH₃COONa) |
| Primary Function | Tissue regeneration | pH buffering, metabolic intermediate |
| Applications | Biomedical research | Food preservative, laboratory reagent |
| Key Mechanism | Cell signaling via integrins | Acetyl-CoA synthesis |
| Research Focus | Bone/dental therapeutics | Basic biochemistry, industrial processes |
Contrast : Sodium acetate lacks targeted biological activity in bone or stem cell systems, serving primarily as a metabolic substrate or buffer .
Fentin Acetate
| Property | This compound | Fentin Acetate |
|---|---|---|
| Structure | Peptide-acetate complex | Organotin compound (C₂₀H₁₈O₂Sn) |
| Primary Function | Tissue regeneration | Fungicidal activity |
| Applications | Biomedical research | Agricultural fungicide |
| Key Mechanism | Integrin stimulation | Phospholipase A2 inhibition |
| Research Focus | Regenerative medicine | Plant pathogen control |
Vinyl Acetate
| Property | This compound | Vinyl Acetate |
|---|---|---|
| Structure | Peptide-acetate complex | Vinyl ester monomer (C₄H₆O₂) |
| Primary Function | Biological signaling | Polymer production |
| Applications | Biomedical research | Adhesives, paints, plastics |
| Key Mechanism | Cell adhesion and differentiation | Free-radical polymerization |
| Research Focus | Bone/dental regeneration | Industrial material science |
Contrast : Vinyl acetate is exclusively used in industrial polymer synthesis, lacking bioactive roles in biological systems .
Fuzapladib
| Property | This compound | Fuzapladib |
|---|---|---|
| Structure | Peptide-acetate complex | Small-molecule inhibitor |
| Primary Function | Integrin stimulation | Phospholipase A2 (PLA2) inhibition |
| Applications | OA, dental repair | Anti-inflammatory therapeutics |
| Key Mechanism | Cell proliferation via integrins | Leukocyte migration suppression |
| Research Focus | Tissue regeneration | Acute pancreatitis, sepsis |
Contrast : Fuzapladib suppresses inflammation by targeting PLA2, whereas this compound promotes tissue repair via integrin-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
